molecular formula C24H20Cl3NO2 B2694086 [2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338962-87-1

[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2694086
CAS No.: 338962-87-1
M. Wt: 460.78
InChI Key: UOJQOEARVSIAAS-ZZIIXHQDSA-N
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Description

The compound 2-(4-chlorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a cyclopropane-containing oxime derivative with a complex substitution pattern. Its structure comprises:

  • Cyclopropyl moiety: Attached to a 4-chlorophenyl group.
  • Ketone group: Linked to a 4-methoxyphenyl ring.
  • Oxime ether: Substituted with a 2,4-dichlorobenzyl group.

This compound is structurally related to agrochemical intermediates, particularly insecticides and fungicides, due to its resemblance to flucycloxuron and metconazole precursors .

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl3NO2/c1-29-20-10-5-16(6-11-20)24(22-13-21(22)15-2-7-18(25)8-3-15)28-30-14-17-4-9-19(26)12-23(17)27/h2-12,21-22H,13-14H2,1H3/b28-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJQOEARVSIAAS-ZZIIXHQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS Number: 338962-91-7) is a complex organic molecule notable for its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and an oxime derivative. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and interactions with cellular pathways.

Chemical Structure and Properties

  • Molecular Formula : C24H21Cl2NO2
  • Molecular Weight : 445.34 g/mol
  • Structure : The compound features a cyclopropyl ring attached to a chlorophenyl group and a methoxyphenyl moiety, with an oxime functional group that enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis. This interaction may influence various signal transduction pathways that regulate cellular processes, potentially leading to therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to 2-(4-chlorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime. For instance, derivatives exhibiting similar functional groups have shown significant antibacterial and antifungal activities against various pathogens.

CompoundActivity TypeTarget OrganismsReference
4-chloromethylbiphenylAntibacterialGram-positive and Gram-negative bacteria
4-hydroxymethyl-biphenylAntifungalFungi

Enzyme Inhibition Studies

Research indicates that the compound may act as an enzyme inhibitor in various biochemical assays. For example, it has been shown to inhibit xanthine oxidase, which is relevant in treating conditions like gout.

EnzymeInhibition TypeIC50 Value (µM)Reference
Xanthine OxidaseCompetitive Inhibition72.4 µM

Case Studies

  • Anticancer Potential : A study evaluated the cytotoxic effects of similar oxime derivatives on cancer cell lines, revealing promising results in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231). The presence of halogen substituents was found to enhance activity significantly.
  • Inflammatory Response Modulation : Compounds with structural similarities have been investigated for their anti-inflammatory effects, particularly in inhibiting nitric oxide production in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)cyclopropylmethanoneLacks oxime group; lower reactivityMinimal biological activity
2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oximeContains oxime; enhanced reactivitySignificant enzyme inhibition

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and analogs:

Compound Name Cyclopropyl Substituent Ketone Substituent Oxime Substituent Molecular Formula Molecular Weight Purity/Application
[Target] 2-(4-chlorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime 4-Chlorophenyl 4-Methoxyphenyl 2,4-Dichlorobenzyl C24H18Cl3NO2* ~466.74 (estimated) N/A (Assumed agrochemical intermediate)
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime 2-Chloro-6-fluorophenyl 4-Fluorophenyl 2,4-Dichlorobenzyl C23H16Cl3F2NO 466.74 >90% purity
(4-Chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime 4-Chlorophenyl Cyclopropyl 4-Nitrobenzyl C17H15ClN2O3 342.77 70.6% yield (Flucycloxuron intermediate)
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime 2-(2,4-Dichlorophenyl)cyclopropyl 4-Chlorophenyl Unsubstituted oxime (H) C16H12Cl3NO 340.6 ≥95% purity
2-(4-Methoxyphenyl)cyclopropylmethanone O-(4-methoxybenzyl)oxime 4-Methoxyphenyl 4-Methoxyphenyl 4-Methoxybenzyl C26H25NO4 415.48 N/A

*Estimated formula based on structural similarity to .

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-fluorophenyl (electron-withdrawing) in and 4-nitrophenyl in . The 2,4-dichlorobenzyl oxime substituent in the target compound and enhances lipophilicity compared to 4-nitrobenzyl or unsubstituted oxime .

Synthetic Yields and Purity :

  • The 4-nitrobenzyl analog in achieves a 70.6% yield via a one-pot reaction, suggesting optimized conditions.
  • Higher purity (≥95%) is reported for the unsubstituted oxime derivative , likely due to simpler purification steps.

Biological Relevance :

  • The 4-nitrobenzyl compound is an intermediate for flucycloxuron , a benzoylurea insecticide .
  • Unsubstituted oxime derivatives (e.g., ) may serve as precursors for triazole fungicides like metconazole .

Agrochemical Intermediate Potential

  • 4-Methoxyphenyl groups are associated with enhanced metabolic stability in agrochemicals, which may improve field persistence compared to nitro or fluoro analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (~466.74) is heavier than analogs like (340.6), primarily due to the 2,4-dichlorobenzyl and 4-methoxyphenyl groups. Higher molecular weight may impact solubility and bioavailability.

Q & A

Q. Optimization Tips :

  • Yield Improvement : Use HPLC to monitor intermediate purity; recrystallize in ethyl acetate/hexane (3:1) for >95% purity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxime stability during benzylation .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound’s stereoisomers?

Answer:
Conflicts in NMR or IR data (e.g., unexpected coupling constants or carbonyl stretching frequencies) often arise from stereochemical ambiguity. Methodological approaches include:

  • DFT Calculations : Optimize molecular geometries (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO interactions) to explain anomalous NOE correlations .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral auxiliary (e.g., L-proline derivatives) .

Case Study : A 2022 study resolved conflicting NOESY signals by identifying a minor rotameric form using variable-temperature NMR and MD simulations .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 1.2–2.1 ppm), methoxy groups (δ 3.8 ppm), and oxime protons (δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Confirm oxime (C=N–OH stretch at 3200–3400 cm⁻¹) and carbonyl (C=O at 1680–1700 cm⁻¹) functionalities .
  • HRMS : Validate molecular formula (e.g., C₂₄H₁₈Cl₃NO₂ requires m/z 474.0398) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced: How does the electronic interplay between the cyclopropyl and dichlorobenzyl groups influence biological activity?

Answer:
The cyclopropyl group induces ring strain, enhancing electrophilicity, while the 2,4-dichlorobenzyl moiety contributes lipophilicity and π-stacking potential. Key analyses:

  • SAR Studies : Replace the cyclopropane with cyclohexane; observe ~50% reduced kinase inhibition in cancer cell lines .
  • Docking Simulations : The dichlorobenzyl group occupies hydrophobic pockets in COX-2 (PDB: 5KIR), validated by mutagenesis assays .
  • LogP Measurements : Experimental LogP = 3.8 (vs. calculated 3.5) suggests enhanced membrane permeability .

Basic: What strategies mitigate degradation of the oxime moiety during storage?

Answer:
Oximes are prone to hydrolysis and oxidation. Stabilization methods include:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C .
  • Buffered Solutions : Use pH 6.5–7.0 phosphate buffer to minimize acid/base-catalyzed decomposition .
  • Antioxidants : Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated oxidation .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of oxime ether bond cleavage?

Answer:
Deuterium labeling at the oxime N–H site (e.g., using D₂O exchange) reveals cleavage pathways:

  • Acidic Conditions : Primary KIE (kH/kD > 2) indicates protonation-dependent hydrolysis .
  • Enzymatic Cleavage : Secondary KIE (kH/kD ~1.1) suggests non-covalent binding in cytochrome P450-mediated oxidation .
    Experimental Design : Synthesize deuterated analogs and compare hydrolysis rates via LC-MS kinetics .

Basic: What chromatographic methods separate diastereomers of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 85:15, 1 mL/min) with UV detection at 220 nm .
  • TLC Visualization : Spot diastereomers on silica gel 60 F₂₅₄ plates; develop with ethyl acetate/hexane (1:3) and visualize under 254 nm .

Advanced: Why does the methoxyphenyl group exhibit anomalous resonance in ¹³C NMR, and how is this resolved?

Answer:
The para-methoxy group’s electron-donating effect deshields adjacent carbons, causing unexpected shifts. Solutions:

  • Variable-Temperature NMR : At -40°C, restricted rotation of the methoxy group resolves splitting (e.g., C-4 shifts from δ 161 → 159 ppm) .
  • COSY/HSQC : Correlate methoxy protons (δ 3.8 ppm) with aromatic carbons to assign signals unambiguously .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Anti-inflammatory : COX-2 inhibition ELISA (Cayman Chemical Kit) .
  • Antimicrobial : Broth microdilution (CLSI guidelines) for E. coli and S. aureus .

Advanced: How do steric effects from the cyclopropyl ring influence regioselectivity in further functionalization?

Answer:
The cyclopropane’s angle strain directs electrophilic attacks to the less hindered position:

  • Epoxidation : m-CPBA reacts preferentially at the cyclopropane’s distal double bond (72% yield vs. 28% at proximal) .
  • Cross-Coupling : Suzuki-Miyaura coupling with phenylboronic acid favors the para position (Pd(PPh₃)₄, 80°C) .

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